OAT-2068

Descripción

Propiedades

Número CAS |

2221950-65-6 |

|---|---|

Fórmula molecular |

C23H36ClN7 |

Peso molecular |

446.0 g/mol |

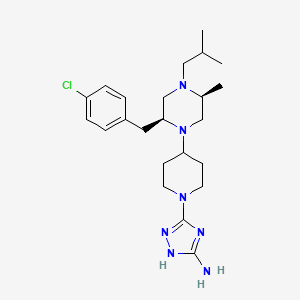

Nombre IUPAC |

3-[4-[(2S,5S)-2-[(4-chlorophenyl)methyl]-5-methyl-4-(2-methylpropyl)piperazin-1-yl]piperidin-1-yl]-1H-1,2,4-triazol-5-amine |

InChI |

InChI=1S/C23H36ClN7/c1-16(2)13-30-15-21(12-18-4-6-19(24)7-5-18)31(14-17(30)3)20-8-10-29(11-9-20)23-26-22(25)27-28-23/h4-7,16-17,20-21H,8-15H2,1-3H3,(H3,25,26,27,28)/t17-,21-/m0/s1 |

Clave InChI |

WHDYUSOWFWKVTD-UWJYYQICSA-N |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

OAT-2068; OAT2068; OAT 2068 |

Origen del producto |

United States |

Foundational & Exploratory

OAT-2068: A Review of a Novel Compound in Development

Disclaimer: Information regarding "OAT-2068" is not available in the public domain as of the last update of this document. The following guide is a structured template based on the user's request, which can be populated once data on this compound becomes publicly accessible. All data, experimental protocols, and pathways are illustrative placeholders.

Introduction

This compound is a novel investigational compound. This document aims to provide a comprehensive technical overview of its mechanism of action, drawing from hypothetical preclinical data. This guide is intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action

This section would typically detail the primary molecular target(s) of this compound and the downstream consequences of their modulation. Without specific data, this remains a placeholder.

Quantitative Data Summary

For ease of comparison, all key quantitative data from preclinical studies are summarized below.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Assay Type | IC50 (nM) | Ki (nM) | Fold Selectivity |

|---|---|---|---|---|

| Target X | Biochemical | Data | Data | Data |

| Target Y | Cellular | Data | Data | Data |

| Off-Target Z | Binding | Data | Data | Data |

Table 2: Pharmacokinetic Properties of this compound in Rodents

| Parameter | Mouse | Rat |

|---|---|---|

| Bioavailability (%) | Data | Data |

| Cmax (ng/mL) | Data | Data |

| Tmax (h) | Data | Data |

| Half-life (h) | Data | Data |

Signaling Pathway Analysis

The following diagram illustrates the hypothetical signaling pathway modulated by this compound.

Caption: Hypothetical signaling cascade initiated by this compound binding.

Experimental Protocols

Detailed methodologies for key hypothetical experiments are provided below.

1. In Vitro Kinase Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against its primary kinase target.

-

Materials: Recombinant human kinase, ATP, substrate peptide, this compound, assay buffer, detection reagent.

-

Procedure:

-

A dilution series of this compound is prepared.

-

The kinase, substrate, and this compound are incubated in the assay buffer.

-

The reaction is initiated by the addition of ATP.

-

After a defined incubation period, the reaction is stopped, and the remaining ATP is quantified using a luminescence-based detection reagent.

-

Data are normalized to controls, and the IC50 value is calculated using a four-parameter logistic fit.

-

2. Cellular Thermal Shift Assay (CETSA)

-

Objective: To confirm target engagement of this compound in a cellular context.

-

Workflow Diagram:

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Logical Relationships in Drug Development

The following diagram illustrates the logical progression from target identification to clinical development.

Caption: Logical flow of a typical drug discovery and development process.

Unraveling the Core Function of FPI-2068: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

FPI-2068 is an investigational targeted alpha therapy (TAT) designed for the treatment of solid tumors co-expressing Epidermal Growth Factor Receptor (EGFR) and mesenchymal-epithelial transition factor (cMET).[1][2] This novel radioimmunoconjugate leverages a bispecific IgG-based antibody to selectively deliver the potent alpha-emitting isotope, actinium-225 (225Ac), to cancer cells.[1][2] The core function of FPI-2068 is to induce highly localized and potent cytotoxic effects within the tumor microenvironment, leading to cancer cell death while minimizing damage to surrounding healthy tissues.[3][4] This technical guide provides an in-depth overview of the mechanism of action, preclinical data, and experimental protocols associated with FPI-2068.

Mechanism of Action

The primary tumoricidal mechanism of FPI-2068 is the induction of double-strand DNA breaks (DSBs) by the alpha particles emitted from the decay of actinium-225.[2][5] The bispecific antibody component of FPI-2068 binds with high affinity to both EGFR and cMET on the surface of cancer cells.[1][2] This dual-targeting strategy enhances the specificity and internalization of the radioimmunoconjugate into tumor cells that co-express these receptors.[2]

Upon internalization, the short-range, high-energy alpha particles emitted by 225Ac cause dense ionization tracks within the cell, leading to complex and difficult-to-repair DSBs.[6][7] This catastrophic DNA damage triggers the activation of the DNA Damage Response (DDR) pathway, ultimately leading to apoptosis and cell death.[2][8]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway initiated by FPI-2068.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of FPI-2068 and its lutetium-177 analogue, FPI-2071, which was used for biodistribution studies.[2][5]

Table 1: In Vivo Biodistribution of FPI-2071 in Xenograft Models[2][5]

| Xenograft Model | Cancer Type | Peak Tumor Uptake (%ID/g) |

| H292 | Lung Cancer | ~73 |

| H441 | Lung Cancer | ~38 |

| HT29 | Colorectal Cancer | ~30 |

| HCC827 | Lung Cancer | ~25 |

| H1975 | Lung Cancer | ~20 |

Table 2: In Vivo Efficacy of a Single Dose of FPI-2068 in Xenograft Models[2][5]

| Xenograft Model | Effective Doses (kBq/kg) | Outcome |

| Multiple Models | 370 and 740 | Sustained tumor regression (>28 days) |

| Multiple Models | Lower doses (e.g., 92.5) | Tumor growth suppression |

Experimental Protocols

The following sections detail the methodologies employed in the preclinical evaluation of FPI-2068.[2][5]

In Vitro Binding and Internalization Studies

-

Cell Lines: Human cancer cell lines were used, including HT29 (colorectal) and H292, H441, H1975, HCC827 (lung).[2][5]

-

Methodology: The binding and internalization of the lutetium-177 labeled analogue, FPI-2071, were assessed in the aforementioned cancer cell lines. Receptor numbers on the cell surface were quantified using flow cytometry.[2]

In Vivo Studies in Xenograft Models

-

Animal Model: Female Balb/c nude mice bearing human cancer xenografts from the cell lines listed above were utilized.[2]

-

Biodistribution Studies: FPI-2071 was administered intravenously to tumor-bearing mice. At selected timepoints, radioactivity in tumors and various organs was quantified ex vivo to determine the biodistribution profile.[2][5]

-

Therapeutic Efficacy Studies: Mice were treated with a single intravenous dose of FPI-2068 at various concentrations (ranging from 92.5 to 740 kBq/kg). Tumor growth was monitored using caliper measurements. The overall health of the animals, including body weight, was also monitored to assess toxicity.[2][5]

Analysis of Downstream Signaling Pathways

-

Methodology: Tumors were excised from FPI-2068 treated and control mice (HT29 and H441 xenografts). The activation of the DDR and apoptosis pathways was analyzed by immunoblotting.[2][5]

-

Markers Analyzed:

Experimental Workflow

The diagram below outlines the general workflow of the preclinical studies.

Conclusion

FPI-2068 represents a promising targeted alpha therapy with a well-defined mechanism of action. By specifically targeting cancer cells co-expressing EGFR and cMET, it delivers a highly potent alpha-emitting payload, leading to extensive DNA damage and subsequent cell death through apoptosis. Preclinical studies have demonstrated its anti-tumor efficacy in various cancer models. The ongoing clinical development will further elucidate the therapeutic potential of FPI-2068 in patients with solid tumors.[1][2]

References

- 1. Fusion Pharmaceuticals Announces Presentation of Preclinical Data Supporting FPI-2068, a Novel Targeted Alpha Therapy for EGFR-cMET Expressing Cancers [prnewswire.com]

- 2. fusionpharma.com [fusionpharma.com]

- 3. Molecular Pathways: Targeted α-Particle Radiation Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cnl.ca [cnl.ca]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Targeted alpha therapy using short-lived alpha-particles and the promise of nanobodies as targeting vehicle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Journey of Actinium-225: How Scientists Discovered a New Way to Produce a Rare Medical Radioisotope | Department of Energy [energy.gov]

- 8. Fusion Pharma Presents Preclinical Data Demonstrating Potent Anti-tumor Activity Of FPI-2068 | Nasdaq [nasdaq.com]

OAT-2068: A Technical Guide to Chitotriosidase Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of OAT-2068, a selective inhibitor of chitotriosidase (CHIT1), and the associated therapeutic pathway. The information is compiled for an audience with a professional background in biomedical research and drug development.

Introduction to Chitotriosidase (CHIT1) and its Role in Disease

Chitotriosidase (CHIT1) is a mammalian chitinase primarily secreted by activated macrophages. While its physiological role involves the degradation of chitin-containing pathogens, dysregulated CHIT1 activity has been implicated in the pathogenesis of various inflammatory and fibrotic diseases. Elevated levels of CHIT1 are observed in conditions such as idiopathic pulmonary fibrosis (IPF) and sarcoidosis, where it is believed to contribute to tissue remodeling and disease progression. The pro-fibrotic activity of CHIT1 is significantly linked to its ability to modulate the Transforming Growth Factor-beta (TGF-β) signaling pathway, a key driver of fibrosis.

This compound: A Selective CHIT1 Inhibitor

This compound is a small molecule inhibitor designed to selectively target CHIT1. Its development represents a promising therapeutic strategy for diseases characterized by excessive CHIT1 activity. The key characteristics of this compound are summarized below.

Quantitative Data Summary

The following tables present the in vitro inhibitory activity and in vivo pharmacokinetic profile of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Species | IC50 (nM) | Selectivity vs. mAMCase |

| CHIT1 | Mouse (mCHIT1) | 29[1] | 143-fold[1] |

| AMCase | Mouse (mAMCase) | 4170[1] | - |

| CHIT1 | Human (hCHIT1) | 1300[1] | - |

| AMCase | Human (hAMCase) | 67[1] | - |

Table 2: Pharmacokinetic Profile of this compound in Female BALB/c Mice

| Administration Route | Dose (mg/kg) | Tmax (h) | T½ (h) | Plasma Clearance (mg* kg/L ) | Volume of Distribution (L/h/kg) | Bioavailability (%) |

| Intravenous | 3 | - | 2.87[1] | 1.71[1] | 4.6[1] | - |

| Oral | 10 | 0.5[1] | 2.83[1] | 3.57[1] | - | 61[1] |

The this compound Chitotriosidase Inhibition Pathway

This compound exerts its therapeutic effect by inhibiting CHIT1, thereby disrupting the downstream signaling cascades that contribute to fibrosis. A key mechanism is the interruption of the CHIT1-mediated enhancement of the TGF-β pathway.

References

OAT-2068 Target Selectivity Profile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

OAT-2068 is a potent and selective small-molecule inhibitor of chitotriosidase 1 (CHIT1), an enzyme implicated in the pathology of various inflammatory and fibrotic diseases. Specifically, it shows high selectivity for mouse CHIT1 (mCHIT1), making it a valuable tool for preclinical research in murine models of human diseases.[1] This document provides a comprehensive overview of the target selectivity profile of this compound, including detailed quantitative data, experimental methodologies, and visual representations of its mechanism of action and the workflow for its characterization.

Data Presentation

The inhibitory activity of this compound has been quantified against both the primary target and related enzymes, as well as a key off-target protein. The data is summarized in the tables below.

Table 1: In Vitro Inhibitory Potency (IC50) of this compound against Mouse Chitinases

| Target | IC50 (nM) | Selectivity (mAMCase/mCHIT1) |

| Mouse Chitotriosidase (mCHIT1) | 29 | 143-fold |

| Mouse Acidic Mammalian Chitinase (mAMCase) | 4170 |

Data sourced from MedchemExpress.[1]

Table 2: In Vitro Inhibitory Potency (IC50) of this compound against Human Chitinases

| Target | IC50 (nM) |

| Human Chitotriosidase (hCHIT1) | 67 |

| Human Acidic Mammalian Chitinase (hAMCase) | 1300 |

Data sourced from MedchemExpress.[1]

Table 3: Off-Target Activity Profile of this compound

| Off-Target | IC50 (µM) |

| hERG (human Ether-à-go-go-Related Gene) | 2.4 |

Data sourced from MedchemExpress.[1]

Experimental Protocols

The following sections describe the general methodologies employed to determine the target selectivity profile of a compound like this compound.

Recombinant Chitinase Expression and Purification

To perform in vitro enzymatic assays, recombinant forms of the target enzymes are required.

-

Gene Synthesis and Cloning : The cDNA sequences for human and mouse CHIT1 and AMCase are synthesized and cloned into an appropriate expression vector (e.g., pET vectors for bacterial expression or baculovirus vectors for insect cell expression).

-

Protein Expression : The expression vectors are transformed into a suitable host system (e.g., E. coli BL21(DE3) or Sf9 insect cells). Protein expression is induced under optimized conditions of temperature and inducer concentration.

-

Lysis and Purification : Cells are harvested and lysed to release the recombinant protein. The protein is then purified using affinity chromatography, often employing a tag fused to the protein of interest (e.g., His-tag, GST-tag). Further purification steps, such as ion-exchange and size-exclusion chromatography, may be performed to achieve high purity. Protein concentration and purity are assessed by Bradford assay and SDS-PAGE, respectively.

Fluorometric Chitinase Activity Assay

This assay is used to determine the enzymatic activity of CHIT1 and AMCase and to measure the inhibitory potency of compounds like this compound.

-

Principle : The assay utilizes a fluorogenic substrate, such as 4-methylumbelliferyl N,N′-diacetyl-β-D-chitobioside, which is cleaved by chitinases to release the fluorescent product 4-methylumbelliferone (4-MU). The rate of 4-MU production is proportional to the enzyme's activity.

-

Reagents and Materials :

-

Recombinant human or mouse CHIT1/AMCase

-

Fluorogenic chitinase substrate

-

Assay buffer (e.g., citrate/phosphate buffer, pH 5.0)

-

Stop solution (e.g., glycine-NaOH buffer, pH 10.6)

-

Test compound (this compound) dissolved in DMSO

-

96-well black microplates

-

Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~450 nm)

-

-

Procedure :

-

A dilution series of this compound is prepared in the assay buffer.

-

The recombinant enzyme is added to the wells of the microplate containing the different concentrations of the test compound and incubated for a predefined period at 37°C.

-

The enzymatic reaction is initiated by adding the fluorogenic substrate to each well.

-

The reaction is allowed to proceed for a specific time at 37°C.

-

The reaction is terminated by the addition of the stop solution.

-

The fluorescence of the product (4-MU) is measured using a microplate reader.

-

-

Data Analysis : The fluorescence intensity is plotted against the logarithm of the inhibitor concentration. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is determined by fitting the data to a four-parameter logistic equation.

hERG Fluorescence Polarization Assay

This assay is a common in vitro method to assess the potential of a compound to inhibit the hERG potassium channel, a critical off-target that can lead to cardiotoxicity.

-

Principle : This competitive binding assay uses a fluorescent tracer that binds to the hERG channel. When the tracer is bound, it has a high fluorescence polarization (FP) value. If a test compound displaces the tracer, the tracer's rotation increases, leading to a decrease in the FP value.

-

Reagents and Materials :

-

Membrane preparations from cells stably expressing the hERG channel

-

A high-affinity fluorescent hERG channel ligand (tracer)

-

Assay buffer

-

Test compound (this compound) dissolved in DMSO

-

Positive control (a known hERG inhibitor, e.g., E-4031)

-

384-well black microplates

-

A microplate reader capable of measuring fluorescence polarization

-

-

Procedure :

-

A serial dilution of this compound is prepared.

-

The hERG membrane preparation, the fluorescent tracer, and the test compound at various concentrations are added to the wells of the microplate.

-

The plate is incubated to allow the binding reaction to reach equilibrium.

-

The fluorescence polarization is measured using a microplate reader.

-

-

Data Analysis : The FP values are plotted against the logarithm of the test compound concentration. The IC50 value is calculated by fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Mechanism of this compound inhibition of the CHIT1 signaling pathway.

Experimental Workflow Diagram

Caption: Experimental workflow for the discovery and characterization of this compound.

References

OAT-2068: A Technical Guide for the Exploration of CHIT1 Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitotriosidase-1 (CHIT1) is a mammalian chitinase primarily secreted by activated macrophages. It plays a significant role in innate immunity, inflammation, and tissue remodeling. Elevated CHIT1 activity is associated with several pathological conditions, including lysosomal storage disorders like Gaucher disease, as well as inflammatory and fibrotic diseases. OAT-2068 is a selective and orally bioavailable inhibitor of CHIT1, making it a valuable pharmacological tool for investigating the biological functions of this enzyme in various disease models. This technical guide provides an in-depth overview of this compound, including its inhibitory properties, relevant experimental protocols, and the signaling pathways influenced by CHIT1 that can be studied using this inhibitor.

Quantitative Data for this compound

This compound has been characterized as a potent and selective inhibitor of CHIT1. The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | IC50 (nM) | Selectivity vs. mAMCase |

| Mouse CHIT1 (mCHIT1) | 29 | 143-fold |

| Human CHIT1 (hCHIT1) | 1300 | - |

| Mouse AMCase (mAMCase) | 4170 | - |

| Human AMCase (hAMCase) | 67 | - |

| Data sourced from MedchemExpress and a study on dual chitinase inhibitors.[1][2] |

Table 2: In Vivo Pharmacokinetic Profile of this compound in Female BALB/c Mice

| Administration Route | Dose (mg/kg) | Tmax (h) | T1/2 (h) | Bioavailability (%) | Plasma Clearance (mg* kg/L ) | Volume of Distribution (L/h/kg) |

| Intravenous | 3 | - | 2.87 | - | 1.71 | 4.6 |

| Oral | 10 | 0.5 | 2.83 | 61 | 3.57 | - |

| Data sourced from MedchemExpress.[1] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. Below are protocols for key experiments relevant to studying CHIT1 biology.

CHIT1 Enzymatic Activity Assay (Fluorometric)

This protocol is a standard method for measuring CHIT1 activity in various biological samples, which is essential for determining the inhibitory effect of this compound.

Materials:

-

CHIT1 Assay Buffer (e.g., 0.1 M citrate/0.2 M phosphate buffer, pH 5.2)

-

Fluorogenic substrate (e.g., 4-methylumbelliferyl-β-D-N,N',N''-triacetylchitotrioside)

-

Stop Solution (e.g., 0.3 M glycine-NaOH, pH 10.6)

-

4-Methylumbelliferone (4-MU) standard

-

Microplate reader capable of fluorescence detection (Excitation: ~360 nm, Emission: ~450 nm)

-

Biological samples (e.g., cell lysates, plasma, tissue homogenates)

-

This compound or other inhibitors

Procedure:

-

Sample Preparation:

-

Plasma/Serum: Samples can often be used directly or with dilution in CHIT1 Assay Buffer.

-

Tissue Homogenates/Cell Lysates: Homogenize tissues or lyse cells in a suitable buffer (e.g., RIPA buffer) on ice. Centrifuge to pellet debris and collect the supernatant. Determine the protein concentration of the lysate.

-

-

Standard Curve Preparation:

-

Prepare a series of dilutions of the 4-MU standard in CHIT1 Assay Buffer to generate a standard curve (e.g., 0 to 50 µM).

-

-

Assay Protocol:

-

To a 96-well black microplate, add your biological sample.

-

For inhibitor studies, pre-incubate the sample with varying concentrations of this compound for a specified time (e.g., 15-30 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), protected from light. The incubation time should be within the linear range of the reaction.

-

Stop the reaction by adding the Stop Solution to each well.

-

Measure the fluorescence in a microplate reader.

-

-

Data Analysis:

-

Subtract the fluorescence of the blank (no enzyme) from all readings.

-

Use the 4-MU standard curve to convert the fluorescence readings into the amount of product (4-MU) generated.

-

Calculate the CHIT1 activity, typically expressed as nmol of 4-MU produced per hour per mg of protein or per ml of fluid.

-

For inhibition studies, plot the CHIT1 activity against the concentration of this compound to determine the IC50 value.

-

In Vivo Pharmacokinetic Study in Mice

The following is a general protocol for assessing the pharmacokinetics of an orally administered compound like this compound in mice.

Materials:

-

This compound formulated in a suitable vehicle for oral and intravenous administration.

-

BALB/c mice (or other appropriate strain).

-

Oral gavage needles.

-

Syringes and needles for intravenous injection.

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes).

-

Centrifuge for plasma separation.

-

Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS).

Procedure:

-

Animal Dosing:

-

Oral Administration: Administer a single dose of this compound (e.g., 10 mg/kg) to a cohort of mice via oral gavage.

-

Intravenous Administration: Administer a single dose of this compound (e.g., 3 mg/kg) to a separate cohort of mice via intravenous injection (e.g., into the tail vein).

-

-

Blood Sampling:

-

Collect blood samples from the mice at multiple time points post-dosing. A typical schedule for oral administration might be 0.25, 0.5, 1, 2, 4, 8, and 24 hours. For intravenous administration, earlier time points such as 0.08, 0.25, 0.5, 1, 2, 4, and 8 hours are common.

-

Blood can be collected via various methods, such as retro-orbital sinus, submandibular vein, or tail vein sampling.

-

Collect blood into EDTA-coated tubes to prevent coagulation.

-

-

Plasma Preparation:

-

Centrifuge the collected blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

-

Carefully collect the plasma supernatant and store it at -80°C until analysis.

-

-

Sample Analysis:

-

Quantify the concentration of this compound in the plasma samples using a validated analytical method like LC-MS/MS.

-

-

Pharmacokinetic Analysis:

-

Plot the plasma concentration of this compound versus time for both administration routes.

-

Use pharmacokinetic software to calculate key parameters such as Tmax, Cmax, half-life (T1/2), area under the curve (AUC), clearance, and volume of distribution.

-

Calculate the oral bioavailability using the formula: Bioavailability (%) = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.

-

Signaling Pathways and Experimental Workflows

CHIT1 has been implicated in several signaling pathways, particularly in the context of inflammation and fibrosis. This compound can be utilized to dissect the role of CHIT1 in these pathways.

CHIT1 and TGF-β Signaling

CHIT1 is known to enhance Transforming Growth Factor-beta (TGF-β) signaling, a key pathway in fibrosis. CHIT1 can interact with TGF-β receptor-associated protein 1 (TGFBRAP1) and the transcription factor forkhead box O3 (FOXO3). This interaction modulates the expression of SMAD7, an inhibitory SMAD, thereby augmenting the canonical SMAD2/3 signaling pathway.

Caption: CHIT1 enhances TGF-β signaling by interacting with TGFBRAP1 and inhibiting SMAD7 expression via FOXO3.

Experimental Workflow: Investigating the Effect of this compound on Fibroblast Activation

This workflow outlines an experiment to determine if this compound can attenuate CHIT1-mediated fibroblast activation.

Caption: Workflow to assess this compound's effect on CHIT1-enhanced fibroblast activation.

CHIT1 in Macrophage Activation and Downstream Signaling

CHIT1 is highly expressed in activated macrophages and can modulate their function. Studies have shown that CHIT1 can influence the phosphorylation of ERK1/2 and Akt, key kinases in intracellular signaling cascades that regulate cell proliferation, survival, and inflammation.

Caption: CHIT1, secreted by activated macrophages, modulates ERK1/2 and Akt signaling pathways.

Conclusion

This compound is a potent and selective inhibitor of CHIT1, providing a critical tool for elucidating the enzyme's role in health and disease. Its favorable pharmacokinetic profile makes it suitable for in vivo studies. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and execute experiments aimed at understanding the biological consequences of CHIT1 inhibition. Further research utilizing this compound will likely uncover novel functions of CHIT1 and may validate it as a therapeutic target for a range of inflammatory and fibrotic disorders.

References

The Biological Role of Chitotriosidase in Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitotriosidase (CHIT1), a member of the glycosyl hydrolase 18 family, is the primary active chitinase in humans.[1] Predominantly secreted by activated macrophages, CHIT1 plays a crucial role in the innate immune system, particularly in the defense against chitin-containing pathogens such as fungi and protozoa.[1][2] Beyond its enzymatic function of hydrolyzing chitin, emerging evidence highlights its multifaceted involvement in the pathophysiology of a range of human diseases, acting as both a biomarker and a modulator of disease processes.[2][3] This technical guide provides an in-depth overview of the biological role of chitotriosidase in various disease models, presenting quantitative data, detailed experimental protocols, and key signaling pathways to support further research and drug development.

Data Presentation: Chitotriosidase Activity in Disease

Chitotriosidase activity is significantly elevated in several diseases characterized by macrophage activation. The following tables summarize quantitative data on plasma/serum CHIT1 activity in various disease models compared to healthy controls.

Table 1: Chitotriosidase Activity in Lysosomal Storage Diseases

| Disease | Patient Group | N | Chitotriosidase Activity (nmol/h/mL) | Reference |

| Gaucher Disease (Type 1) | Symptomatic Patients | 30 | Median > 600 times control | [3] |

| Untreated Patients | 108 | 11,325.7 ± 6395.4 | [4] | |

| Healthy Controls | 92 | - | [4] | |

| Patients with Gaucher's Disease | 43 | 12107.8 ± 1776.2 | [5] | |

| Healthy Controls | 138 | 70.9 ± 5.2 | [5] | |

| Niemann-Pick Disease (Type A/B) | Patients | 65 | 1192.5 ± 463.0 | [4] |

| Healthy Controls | 92 | - | [4] | |

| Patients with Niemann-Pick A/B | 15 | 602 - 2800 | ||

| Niemann-Pick Disease (Type C) | Patients | 11 | 304 - 940 |

Table 2: Chitotriosidase Activity in Atherosclerosis

| Patient Group | N | Stenosis Grade | Chitotriosidase Activity (nmol/mL·h) | Reference |

| Atherothrombotic Stroke (ATS) | 153 | - | 88.1 ± 4.6 | [5] |

| - | ≤30% | 66.9 ± 9.6 | [5] | |

| - | 31% to 60% | 88.7 ± 8.3 | [5] | |

| - | >60% | 107.7 ± 11.8 | [5] | |

| Ischemic Heart Disease (IHD) | 124 | - | 79.0 ± 6.3 | [5] |

| Healthy Controls | 148 | - | 70.9 ± 5.2 | [5] |

Table 3: Chitotriosidase Activity in Pulmonary Diseases

| Disease | Sample Type | Patient Group | N | Chitotriosidase Activity | Reference |

| Idiopathic Pulmonary Fibrosis (IPF) | Serum | IPF Patients | 25 | 6.97 (5.54-8.54) nmol/mL/h | [6] |

| Healthy Controls | 20 | 4.37 (2.97-6.27) nmol/mL/h | [6] | ||

| BAL Fluid | IPF Patients | - | Significantly increased vs. controls | [7] | |

| Chronic Obstructive Pulmonary Disease (COPD) | BAL Fluid | Smokers with COPD | 30 | Higher than smokers without COPD and never-smokers | [8] |

| Smokers without COPD | 20 | - | [8] | ||

| Never-smokers | 20 | - | [8] | ||

| Sarcoidosis | Serum & BAL Fluid | Sarcoidosis Patients | - | Elevated, correlates with disease severity | [2] |

Experimental Protocols

Fluorometric Assay for Chitotriosidase Activity

This protocol is adapted from commercially available kits and published literature for the measurement of CHIT1 activity in various biological samples.[1][9][10]

Materials:

-

96-well white opaque microplate

-

Fluorescence microplate reader (Excitation/Emission = 320/445 nm)

-

CHIT1 Assay Buffer

-

CHIT1 Inhibition Buffer (to distinguish CHIT1 from other hydrolases)

-

CHIT1 Substrate (e.g., 4-Methylumbelliferyl β-D-N,N′,N′′-triacetylchitotrioside)

-

4-Methylumbelliferone (4-MU) Standard (for calibration curve)

-

Purified Chitotriosidase (Positive Control)

-

Protease inhibitor cocktail

-

Dounce homogenizer (for tissue samples)

Procedure:

-

Sample Preparation:

-

Cells or Tissues: Homogenize approximately 1 x 10^6 cells or 5-20 mg of tissue in 100 µL of ice-cold CHIT1 Assay Buffer containing a protease inhibitor cocktail. In a parallel tube, homogenize an equivalent amount of sample in 100 µL of ice-cold CHIT1 Inhibition Buffer. Keep samples on ice for 10 minutes, then centrifuge at 12,000 x g for 5 minutes at 4°C. Collect the supernatants for the assay.[1][9]

-

Serum and Plasma: Samples can typically be used directly or after dilution with the CHIT1 Assay Buffer.

-

-

Standard Curve Preparation:

-

Prepare a 10 µM 4-MU standard solution by diluting a stock solution (e.g., 5 mM) in CHIT1 Assay Buffer.

-

Add 0, 10, 20, 30, and 40 µL of the 10 µM 4-MU standard into a series of wells to generate a standard curve of 0, 100, 200, 300, and 400 pmol of 4-MU per well, respectively.

-

Adjust the final volume in each standard well to 100 µL with CHIT1 Assay Buffer.[9]

-

-

Assay Reaction:

-

Add 1-20 µL of your prepared sample supernatant to wells designated for "Sample" and "Sample Control".

-

Add the same volume of the supernatant prepared with CHIT1 Inhibition Buffer to wells designated "Inhibition Sample" and "Inhibition Sample Control".

-

For a positive control, add 2-4 µL of purified Chitotriosidase to a designated well.

-

Adjust the volume in all sample and control wells to 50 µL with CHIT1 Assay Buffer.

-

Prepare a reaction mix by diluting the CHIT1 substrate according to the manufacturer's instructions.

-

Initiate the reaction by adding 50 µL of the diluted CHIT1 substrate to the "Sample", "Inhibition Sample", and "Positive Control" wells.

-

Add 50 µL of CHIT1 Assay Buffer to the "Sample Control" and "Inhibition Sample Control" wells.[9]

-

-

Measurement:

-

Immediately place the plate in a microplate reader set to 37°C.

-

Measure the fluorescence in kinetic mode for 20-30 minutes at Ex/Em = 320/445 nm.

-

Read the standard curve in end-point mode.[1]

-

-

Calculation:

-

Calculate the change in fluorescence for each sample and control.

-

Subtract the reading from the "Sample Control" from the "Sample" reading.

-

Subtract the reading from the "Inhibition Sample Control" from the "Inhibition Sample" reading.

-

The specific CHIT1 activity is the difference between the corrected "Sample" reading and the corrected "Inhibition Sample" reading.

-

Use the 4-MU standard curve to convert the fluorescence units to pmol of 4-MU.

-

Express the chitotriosidase activity as pmol/min/mL or U/L.

-

CHIT1 Gene Expression Analysis by qPCR

This protocol provides a general workflow for quantifying CHIT1 mRNA levels in cells or tissues.

Materials:

-

RNA extraction kit (e.g., TRIzol-based or column-based)

-

cDNA synthesis kit

-

SYBR Green or probe-based qPCR master mix

-

qPCR instrument (e.g., Applied Biosystems 7900HT)

-

Forward and reverse primers for human CHIT1 (e.g., Forward: AGCACCACTGAGTGGAATGACG, Reverse: TGAGTGCCGAAATTCCAGCCTC)[11]

-

Primers for a stable reference gene (e.g., GAPDH, ACTB)

-

Nuclease-free water

Procedure:

-

RNA Extraction:

-

Extract total RNA from cell pellets or tissue samples using a method of choice, following the manufacturer's protocol.

-

Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

-

-

cDNA Synthesis:

-

qPCR Reaction Setup:

-

Prepare a qPCR master mix containing SYBR Green master mix, forward and reverse primers (final concentration of 10 µM each), and nuclease-free water.[12]

-

Dilute the synthesized cDNA (e.g., 1:5 or 1:10) with nuclease-free water.

-

In a 384-well qPCR plate, add 4 µL of diluted cDNA to each well in triplicate.[12]

-

Add the qPCR master mix to each well.

-

Include a "no template control" (NTC) for each primer set to check for contamination.[13]

-

-

qPCR Program:

-

Use a standard three-step cycling protocol, for example:

-

Initial denaturation: 95°C for 10 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 1 minute.

-

-

Melting curve analysis (for SYBR Green assays) to verify the specificity of the amplified product.[11]

-

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for CHIT1 and the reference gene in each sample.

-

Calculate the relative expression of CHIT1 using the ΔΔCt method.

-

Signaling Pathways and Experimental Workflows

Signaling Pathways Involving Chitotriosidase

Chitotriosidase expression and function are regulated by and can influence several key signaling pathways implicated in inflammation and tissue remodeling.

Caption: Signaling pathways regulating and influenced by chitotriosidase.

Experimental Workflow: Screening for Chitotriosidase Inhibitors

The development of CHIT1 inhibitors is a promising therapeutic strategy for diseases where its activity is pathogenic.

Caption: Workflow for the discovery and validation of CHIT1 inhibitors.

Conclusion

Chitotriosidase is a dynamic enzyme with a dual role in health and disease. As a sensitive biomarker of macrophage activation, its measurement provides valuable diagnostic and prognostic information in a variety of clinical settings, most notably in Gaucher disease.[7][14] Furthermore, its active participation in inflammatory and fibrotic processes, particularly in the context of lung diseases and atherosclerosis, identifies it as a compelling target for therapeutic intervention.[15][16] The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers aiming to further elucidate the complex biology of chitotriosidase and translate this knowledge into novel diagnostic and therapeutic strategies.

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. Chitotriosidase in the Pathogenesis of Inflammation, Interstitial Lung Diseases and COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Marked elevation of plasma chitotriosidase activity. A novel hallmark of Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical evaluation of chitotriosidase enzyme activity in Gaucher and Niemann Pick A/B diseases: A retrospective study from India - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. Frontiers | Longitudinal and Comparative Measures of Serum Chitotriosidase and YKL-40 in Patients With Idiopathic Pulmonary Fibrosis [frontiersin.org]

- 7. Chitotriosidase: a marker and modulator of lung disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lung Chitinolytic Activity and Chitotriosidase Are Elevated in Chronic Obstructive Pulmonary Disease and Contribute to Lung Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. abcam.com [abcam.com]

- 10. Chitotriosidase Activity Assay Kit (Fluorometric) - Creative BioMart [creativebiomart.net]

- 11. origene.com [origene.com]

- 12. Expression of Chitotriosidase in Macrophages Modulates Atherosclerotic Plaque Formation in Hyperlipidemic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sg.idtdna.com [sg.idtdna.com]

- 14. Assessment of plasma chitotriosidase activity, CCL18/PARC concentration and NP-C suspicion index in the diagnosis of Niemann-Pick disease type C: a prospective observational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. files.core.ac.uk [files.core.ac.uk]

- 16. Serum chitotriosidase activity in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]

OAT-2068: A Potent and Selective Chemical Probe for Chitotriosidase 1 (CHIT1)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Chitotriosidase 1 (CHIT1) is a mammalian chitinase primarily secreted by activated macrophages. It plays a significant role in the innate immune system and has been implicated in the pathogenesis of various inflammatory and fibrotic diseases, including idiopathic pulmonary fibrosis (IPF), sarcoidosis, and metabolic dysfunction-associated steatohepatitis (MASH). The development of potent and selective chemical probes for CHIT1 is crucial for elucidating its biological functions and validating it as a therapeutic target. OAT-2068 has emerged as a valuable tool for these purposes, demonstrating high potency and selectivity for mouse CHIT1 (mCHIT1). This technical guide provides a comprehensive overview of this compound, including its quantitative data, detailed experimental protocols for its characterization, and visualization of relevant biological pathways.

Quantitative Data for this compound

The following tables summarize the key quantitative parameters of this compound, providing a clear comparison of its activity and pharmacokinetic properties.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | IC50 (nM) | Selectivity (over mAMCase) |

| Mouse CHIT1 (mCHIT1) | 29 | 143-fold[1][2][3] |

| Mouse AMCase (mAMCase) | 4170[1][2][3] | - |

| Human CHIT1 (hCHIT1) | 1300[1][2] | - |

| Human AMCase (hAMCase) | 67[1][2] | - |

Table 2: Off-Target Activity of this compound

| Off-Target | IC50 (µM) |

| hERG | 2.4[1][2] |

Table 3: Pharmacokinetic Profile of this compound in Female BALB/c Mice

| Administration Route | Dose (mg/kg) | Tmax (h) | T½ (h) | Plasma Clearance (mg* kg/L ) | Volume of Distribution (L/h/kg) | Bioavailability (%) |

| Intravenous | 3 | - | 2.87[1][2] | 1.71[1][2] | 4.6[1][2] | - |

| Oral | 10 | 0.5[1][2] | 2.83[1][2] | 3.57[1][2] | - | 61[1][2] |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize and validate this compound as a chemical probe for CHIT1.

CHIT1 Enzymatic Activity Assay (Fluorometric)

This protocol is adapted from established fluorometric methods for measuring chitinase activity.

Materials:

-

CHIT1 Assay Buffer (0.1 M citrate, 0.2 M dibasic phosphate, pH 5.2)

-

CHIT1 Substrate: 4-Methylumbelliferyl β-D-N,N′,N′′-triacetylchitotrioside

-

This compound (or other inhibitors) dissolved in DMSO

-

Recombinant mouse CHIT1 (mCHIT1) enzyme

-

Stop Solution (0.3 M glycine/NaOH Buffer, pH 10.5)

-

96-well black microplate

-

Fluorometric microplate reader (Excitation: 360 nm, Emission: 450 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the CHIT1 substrate in DMSO. Dilute the stock solution in CHIT1 Assay Buffer to the desired final concentration.

-

Prepare a serial dilution of this compound in DMSO. Further dilute in CHIT1 Assay Buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.

-

-

Assay Setup:

-

In a 96-well black microplate, add the following to each well:

-

CHIT1 Assay Buffer

-

This compound solution (at various concentrations) or vehicle (DMSO in assay buffer) for control.

-

Recombinant mCHIT1 enzyme solution.

-

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the CHIT1 substrate solution to each well.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

-

Termination and Measurement:

-

Stop the reaction by adding the Stop Solution to each well.

-

Measure the fluorescence of the liberated 4-methylumbelliferone using a microplate reader.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells without enzyme).

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

-

In Vivo Evaluation of this compound in a Murine Model of Chronic Asthma

This protocol is a representative example based on studies using other CHIT1 inhibitors in house dust mite (HDM)-induced models of allergic airway inflammation.[4]

Animal Model:

-

Female BALB/c mice (6-8 weeks old)

Materials:

-

House Dust Mite (HDM) extract

-

This compound

-

Vehicle for oral administration (e.g., 0.5% methylcellulose)

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Induction of Allergic Airway Inflammation:

-

Sensitize mice by intraperitoneal injection of HDM extract in PBS on days 0 and 7.

-

From day 14 to day 18, challenge the mice intranasally with HDM extract in PBS daily.

-

-

This compound Administration:

-

Beginning on day 14 (concurrent with the challenge phase), administer this compound orally once or twice daily at a predetermined dose (e.g., 10-50 mg/kg). A vehicle control group should receive the vehicle alone.

-

-

Endpoint Analysis (Day 19):

-

Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell influx (e.g., eosinophils, neutrophils, lymphocytes, and macrophages) by flow cytometry or differential cell counts.

-

Lung Histology: Perfuse and fix the lungs for histological analysis. Stain lung sections with Hematoxylin and Eosin (H&E) to assess inflammation and Periodic acid-Schiff (PAS) to evaluate mucus production.

-

CHIT1 Activity in BAL Fluid: Measure CHIT1 activity in the BAL fluid using the fluorometric assay described above to confirm target engagement.

-

Cytokine Analysis: Measure levels of relevant cytokines (e.g., IL-4, IL-5, IL-13, TGF-β) in the BAL fluid or lung homogenates by ELISA or multiplex assay.

-

-

Data Analysis:

-

Compare the readouts from the this compound treated group with the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways relevant to this compound and CHIT1.

Experimental workflow for validating this compound.

CHIT1-mediated augmentation of TGF-β signaling.

Conclusion

This compound is a well-characterized chemical probe with high potency and selectivity for mouse CHIT1. Its favorable pharmacokinetic profile makes it a suitable tool for in vivo studies to investigate the role of CHIT1 in various disease models. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their studies, ultimately contributing to a better understanding of CHIT1 biology and its potential as a therapeutic target.

References

OAT-2068: A Technical Guide to its Therapeutic Potential as a Selective Chitotriosidase (CHIT1) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

OAT-2068 is a selective, orally active inhibitor of mouse chitotriosidase (mCHIT1) that has emerged as a valuable tool for investigating the role of CHIT1 in various pathologies, particularly inflammatory and fibrotic diseases.[1][2] Chitotriosidase, a member of the glycosyl hydrolase family 18, is predominantly expressed in activated macrophages and is implicated in the pathogenesis of several lung diseases. This document provides a comprehensive technical overview of this compound, including its inhibitory activity, pharmacokinetic profile, proposed mechanism of action, and detailed experimental protocols for its evaluation.

Introduction to Chitotriosidase (CHIT1) and its Therapeutic Relevance

Chitotriosidase (CHIT1) is an enzyme with chitin-degrading activity that is markedly upregulated in various inflammatory and fibrotic conditions. In the context of lung disease, elevated CHIT1 levels have been observed in idiopathic pulmonary fibrosis (IPF), sarcoidosis, and chronic obstructive pulmonary disease (COPD).[3] Studies have shown that CHIT1 can amplify pro-fibrotic signaling pathways, making it a compelling therapeutic target. The inhibition of CHIT1 is hypothesized to reduce inflammation and tissue remodeling associated with these debilitating diseases.

Quantitative Data for this compound

The following tables summarize the in vitro inhibitory activity and in vivo pharmacokinetic properties of this compound.

Table 1: In Vitro Inhibitory Activity of this compound [1]

| Target Enzyme | IC50 (nM) |

| Mouse CHIT1 (mCHIT1) | 29 |

| Mouse AMCase (mAMCase) | 4170 |

| Human CHIT1 (hCHIT1) | 1300 |

| Human AMCase (hAMCase) | 67 |

Data demonstrates that this compound is a potent inhibitor of mouse CHIT1 with a 143-fold selectivity over mouse AMCase.[1][2]

Table 2: Pharmacokinetic Profile of this compound in Female BALB/c Mice [1]

| Administration Route | Dose (mg/kg) | Tmax (h) | T1/2 (h) | Plasma Clearance (mg* kg/L ) | Bioavailability (%) |

| Intravenous (IV) | 3 | N/A | 2.87 | 1.71 | N/A |

| Oral (PO) | 10 | 0.5 | 2.83 | 3.57 | 61 |

This compound exhibits good oral bioavailability and a favorable pharmacokinetic profile in mice.[1]

Proposed Mechanism of Action and Signaling Pathway

In lung fibrosis, CHIT1 is believed to potentiate the effects of Transforming Growth Factor-beta 1 (TGF-β1), a key mediator of fibrosis. CHIT1 enhances TGF-β1 signaling by inhibiting the expression of SMAD7, a negative feedback regulator of the pathway. This action is mediated through interactions with TGF-β receptor-associated protein 1 (TGFBRAP1) and forkhead box O3 (FOXO3). By inhibiting CHIT1, this compound is expected to restore SMAD7 levels, thereby downregulating the pro-fibrotic TGF-β1 signaling cascade.

Caption: Proposed signaling pathway of CHIT1 in lung fibrosis and the inhibitory action of this compound.

Experimental Protocols

The following are generalized protocols for the evaluation of this compound, based on standard methodologies in the field.

In Vitro Chitinase Inhibition Assay

This protocol describes a fluorometric assay to determine the IC50 of this compound against chitinases.

Caption: Experimental workflow for the in vitro chitinase inhibition assay.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Perform serial dilutions of the this compound stock solution to achieve a range of desired concentrations.

-

Reconstitute recombinant mouse or human CHIT1 and AMCase enzymes in an appropriate assay buffer (e.g., phosphate-citrate buffer, pH 5.2).

-

Prepare a stock solution of a fluorogenic chitinase substrate (e.g., 4-methylumbelliferyl β-D-N,N′,N″-triacetylchitotriose) in DMSO. Dilute the substrate stock in assay buffer to the final working concentration just before use.

-

Prepare a stop buffer (e.g., 0.2 M glycine-NaOH, pH 10.6).

-

-

Assay Procedure:

-

In a black, flat-bottom 96-well plate, add the diluted this compound or vehicle (DMSO) to the appropriate wells.

-

Add the recombinant chitinase enzyme solution to all wells except the substrate blank.

-

Pre-incubate the plate for 15 minutes at 37°C.

-

Initiate the enzymatic reaction by adding the pre-warmed substrate working solution to all wells.

-

Incubate the plate for 30-60 minutes at 37°C, protected from light.

-

Terminate the reaction by adding the stop buffer to each well.

-

Measure the fluorescence using a microplate reader with excitation at approximately 360 nm and emission at approximately 450 nm.

-

-

Data Analysis:

-

Subtract the fluorescence of the substrate blank from all other readings.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

In Vivo Pharmacokinetic Study

This protocol outlines a general procedure for assessing the pharmacokinetic properties of this compound in mice.

Caption: General workflow for an in vivo pharmacokinetic study.

Methodology:

-

Animal Dosing:

-

Use female BALB/c mice, fasted overnight with free access to water.

-

For intravenous administration, formulate this compound in a suitable vehicle (e.g., saline with a co-solvent) and administer a single bolus dose (e.g., 3 mg/kg) via the tail vein.

-

For oral administration, formulate this compound in an appropriate vehicle (e.g., 0.5% methylcellulose) and administer a single dose (e.g., 10 mg/kg) by gavage.

-

-

Sample Collection:

-

Collect blood samples (e.g., via retro-orbital bleeding or tail snip) into tubes containing an anticoagulant (e.g., EDTA) at predetermined time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Process the blood samples by centrifugation to separate the plasma. Store plasma samples at -80°C until analysis.

-

-

Bioanalysis:

-

Develop and validate a sensitive and specific analytical method for the quantification of this compound in plasma, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of this compound.

-

Extract this compound and an internal standard from the plasma samples, calibration standards, and quality controls using protein precipitation or liquid-liquid extraction.

-

Analyze the extracted samples by LC-MS/MS.

-

-

Pharmacokinetic Analysis:

-

Use non-compartmental analysis software to calculate pharmacokinetic parameters from the plasma concentration-time data, including maximum concentration (Cmax), time to maximum concentration (Tmax), elimination half-life (T1/2), area under the curve (AUC), and clearance.

-

Calculate oral bioavailability by comparing the dose-normalized AUC from oral administration to that from intravenous administration.

-

Conclusion

This compound is a potent and selective inhibitor of mouse chitotriosidase with a promising pharmacokinetic profile. Its ability to be administered orally makes it a valuable research tool for in vivo studies aimed at elucidating the role of CHIT1 in disease. The proposed mechanism of action, involving the modulation of the pro-fibrotic TGF-β1 signaling pathway, provides a strong rationale for its investigation as a potential therapeutic agent for fibrotic lung diseases. The experimental protocols provided herein offer a foundation for researchers to further explore the therapeutic potential of this compound and other CHIT1 inhibitors.

References

OAT-2068: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of OAT-2068, a potent and selective inhibitor of mouse chitotriosidase (mCHIT1). This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, mechanism of action, and experimental evaluation of this compound.

Core Chemical Properties

This compound, with a CAS number of 2221950-65-6, is a small molecule inhibitor designed for high selectivity towards mCHIT1.[1] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 2221950-65-6 | [1] |

| Molecular Formula | C23H36ClN7 | [1] |

| Molecular Weight | 446.04 g/mol | [1] |

| IUPAC Name | 3-(4-((2S,5S)-2-(4-Chlorobenzyl)-4-isobutyl-5-methylpiperazin-1-yl)piperidin-1-yl)-1H-1,2,4-triazol-5-amine | N/A |

| Appearance | Solid | N/A |

| Purity | >98% (commercially available) | N/A |

| Solubility | Soluble in DMSO | N/A |

Mechanism of Action

This compound functions as a potent and selective inhibitor of chitotriosidase (CHIT1), an enzyme primarily expressed by activated macrophages.[2] CHIT1 is a member of the glycosyl hydrolase family 18 and is involved in the degradation of chitin, a polymer of N-acetylglucosamine.[3] Elevated levels of CHIT1 have been associated with various inflammatory and fibrotic diseases, making it a therapeutic target of interest.[2]

The primary mechanism of action of this compound is the direct inhibition of the catalytic activity of mCHIT1.[1] This inhibition prevents the breakdown of chitin and is thought to modulate the inflammatory response mediated by macrophages.

In Vitro Activity

This compound has been demonstrated to be a highly potent inhibitor of mouse CHIT1 with an IC50 value of 29 nM.[1] It exhibits significant selectivity for mCHIT1 over mouse acidic mammalian chitinase (mAMCase), with a reported 143-fold selectivity.[1] The compound also shows activity against human chitinases, with IC50 values of 1300 nM for hCHIT1 and 67 nM for hAMCase.[1]

Experimental Protocol: In Vitro CHIT1 Enzymatic Assay

A fluorometric assay is typically used to determine the enzymatic activity of CHIT1 and the inhibitory potential of compounds like this compound.

Materials:

-

Recombinant mouse or human CHIT1

-

Fluorogenic substrate (e.g., 4-methylumbelliferyl β-D-N,N'-diacetylchitobioside)

-

Assay Buffer (e.g., 0.1 M citrate, 0.2 M phosphate, pH 5.2)

-

This compound (dissolved in DMSO)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the CHIT1 enzyme to each well.

-

Add the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.

-

Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes).

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm at regular intervals.

-

Calculate the rate of reaction for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Pharmacokinetic Profile

In vivo studies in female BALB/c mice have demonstrated that this compound possesses a favorable pharmacokinetic profile.

| Parameter | Intravenous (3 mg/kg) | Oral (10 mg/kg) | Reference |

| Tmax | N/A | 0.5 h | [1] |

| T1/2 | 2.87 h | 2.83 h | [1] |

| Plasma Clearance | 1.71 L/h/kg | 3.57 L/h/kg | [1] |

| Volume of Distribution (Vd) | 4.6 L/kg | N/A | [1] |

| Bioavailability | N/A | 61% | [1] |

Experimental Protocol: Pharmacokinetic Study in Mice

Animal Model:

-

Female BALB/c mice

Drug Administration:

-

Intravenous (IV): A single dose of 3 mg/kg is administered via the tail vein.

-

Oral (PO): A single dose of 10 mg/kg is administered by oral gavage.

Sample Collection:

-

Blood samples are collected at various time points post-administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Plasma is separated by centrifugation.

Sample Analysis:

-

Plasma concentrations of this compound are quantified using a validated LC-MS/MS method.

Data Analysis:

-

Pharmacokinetic parameters are calculated using non-compartmental analysis software.

Signaling Pathway and Experimental Workflow

While the direct target of this compound is CHIT1, the downstream signaling consequences of this inhibition are a key area of research. The inhibition of CHIT1 in activated macrophages is expected to modulate their inflammatory phenotype. A simplified logical workflow for investigating the effects of this compound is presented below.

Synthesis and Purification

Detailed, publicly available, step-by-step protocols for the chemical synthesis and purification of this compound are limited. Researchers interested in obtaining this compound are advised to source it from commercial chemical suppliers. For those requiring custom synthesis, a retrosynthetic analysis would be necessary, likely involving the coupling of a protected piperidinyl-triazolamine intermediate with a suitably functionalized piperazine derivative. Purification would typically involve column chromatography followed by recrystallization or preparative HPLC to achieve high purity.

Conclusion

This compound is a valuable research tool for studying the role of chitotriosidase in various physiological and pathological processes. Its high potency and selectivity for mCHIT1, coupled with its favorable pharmacokinetic profile, make it a suitable candidate for in vivo studies in mouse models of inflammatory and fibrotic diseases. Further research is warranted to fully elucidate the downstream signaling pathways affected by CHIT1 inhibition and to explore the full therapeutic potential of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. What are CHIT1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. New insights into the enzymatic mechanism of human chitotriosidase (CHIT1) catalytic domain by atomic resolution X-ray diffraction and hybrid QM/MM — The Division of Structural Biology [strubi.ox.ac.uk]

Methodological & Application

OAT-2068 In Vivo Experimental Protocols: Application Notes for Researchers

For Research Use Only

Introduction

OAT-2068 is a potent and selective inhibitor of mouse chitotriosidase (mCHIT1), an enzyme implicated in the pathophysiology of various inflammatory and fibrotic diseases.[1][2] With an IC50 of 29 nM for mCHIT1, this compound demonstrates a remarkable 143-fold selectivity over mouse acidic mammalian chitinase (mAMCase).[1][2] Its favorable pharmacokinetic profile makes it a valuable tool for investigating the in vivo role of CHIT1 in murine models of human diseases.[1][2] These application notes provide detailed protocols for the in vivo use of this compound in pharmacokinetic and efficacy studies, particularly in a bleomycin-induced pulmonary fibrosis model, a condition where CHIT1 is considered to play a significant role.

Mechanism of Action and Signaling Pathway

Chitotriosidase (CHIT1) is a member of the glycosyl hydrolase 18 family and is primarily secreted by activated macrophages. It is involved in inflammatory and fibrotic processes, in part through its interaction with the Transforming Growth Factor-beta (TGF-β) signaling pathway. TGF-β is a key mediator of fibrosis, promoting the differentiation of fibroblasts into myofibroblasts and stimulating the production of extracellular matrix (ECM) components. By inhibiting CHIT1, this compound is hypothesized to modulate the downstream effects of the TGF-β pathway, thereby reducing fibrosis.

Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo pharmacokinetic parameters of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) |

| Mouse CHIT1 | 29 |

| Mouse AMCase | 4170 |

| Human CHIT1 | 1300 |

| Human AMCase | 67 |

Table 2: Pharmacokinetic Parameters of this compound in Female BALB/c Mice

| Administration Route | Dose (mg/kg) | Tmax (h) | T½ (h) | Plasma Clearance (L/h/kg) | Volume of Distribution (L/kg) | Bioavailability (%) |

| Intravenous | 3 | - | 2.87 | 1.71 | 4.6 | - |

| Oral | 10 | 0.5 | 2.83 | 3.57 | - | 61 |

In Vivo Experimental Protocols

Pharmacokinetic Study Protocol

This protocol is designed to assess the pharmacokinetic profile of this compound in mice.

Methodology:

-

Animals: Use female BALB/c mice, 8-10 weeks old, acclimated for at least one week before the experiment.

-

Formulation: Prepare this compound in a suitable vehicle such as 0.5% hydroxypropyl methylcellulose (HPMC) with 0.1% Tween 80 in sterile water.

-

Dosing:

-

Intravenous (IV): Administer a single dose of 3 mg/kg via the tail vein.

-

Oral (PO): Administer a single dose of 10 mg/kg by oral gavage.

-

-

Blood Sampling: Collect blood samples (approximately 50 µL) from the saphenous vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma and store at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.

-

Data Analysis: Calculate the pharmacokinetic parameters using appropriate software.

Efficacy Study Protocol: Bleomycin-Induced Pulmonary Fibrosis Model

This protocol outlines a representative efficacy study of this compound in a well-established mouse model of pulmonary fibrosis.

Methodology:

-

Animals: Use male C57BL/6 mice, 8-10 weeks old.

-

Induction of Pulmonary Fibrosis:

-

On day 0, anesthetize the mice.

-

Administer a single intratracheal instillation of bleomycin (e.g., 1.5-3.0 U/kg) in sterile saline. Control animals receive saline only.

-

-

Treatment:

-

Randomly assign mice to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

-

Begin treatment at a specified time point post-bleomycin administration (e.g., day 7 for a therapeutic regimen).

-

Administer this compound (e.g., 10-100 mg/kg) or vehicle daily by oral gavage until the end of the study (e.g., day 21).

-

-

Endpoint Analysis (Day 21):

-

Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze total and differential cell counts and cytokine levels (e.g., TGF-β, IL-6).

-

Histopathology: Harvest the lungs, fix in formalin, and embed in paraffin. Prepare sections for Hematoxylin and Eosin (H&E) and Masson's Trichrome staining to assess inflammation and collagen deposition. Quantify fibrosis using the Ashcroft scoring system.

-

Collagen Content: Measure the total lung collagen content using a hydroxyproline assay on lung homogenates.

-

Gene Expression: Extract RNA from lung tissue to analyze the expression of fibrotic markers (e.g., Col1a1, Acta2, Tgf-β1) by quantitative PCR (qPCR).

-

Conclusion

This compound is a potent and selective inhibitor of mCHIT1 with a favorable in vivo pharmacokinetic profile, making it an excellent research tool. The provided protocols for pharmacokinetic analysis and efficacy evaluation in a bleomycin-induced pulmonary fibrosis model offer a robust framework for investigating the therapeutic potential of CHIT1 inhibition in vivo. Researchers should adapt and optimize these protocols based on their specific experimental needs and institutional guidelines.

References

Application Notes and Protocols for OAT-2068 in Mouse Models of Fibrosis

For research use only. Not for use in diagnostic procedures.

Introduction

OAT-2068 is a potent, selective, and orally bioavailable inhibitor of mouse chitotriosidase (mCHIT1), an enzyme implicated in the pathology of fibrotic diseases.[1][2] Chitotriosidase, secreted by activated macrophages, is a key mediator in the inflammatory and tissue remodeling processes that drive fibrosis.[3][4][5] Specifically, CHIT1 has been shown to enhance Transforming Growth Factor-β (TGF-β) signaling, a central pathway in the development of fibrosis.[3][4][5] While this compound was developed as a tool compound for preclinical research, its development was succeeded by OATD-01, a first-in-class dual chitinase inhibitor that has advanced to clinical trials.[6] This document provides detailed protocols for the use of chitinase inhibitors in mouse models of fibrosis, using data and methodologies from studies on the clinical candidate OATD-01 as a highly relevant surrogate. These protocols are intended to guide researchers in evaluating the anti-fibrotic potential of compounds like this compound.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of this compound and the in vivo pharmacokinetic properties in mice. A summary of the anti-fibrotic efficacy of the related chitinase inhibitor, OATD-01, in a bleomycin-induced pulmonary fibrosis model is also presented.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | IC₅₀ (nM) | Selectivity vs. mAMCase |

| Mouse CHIT1 | 29 | 143-fold |

| Mouse AMCase | 4170 | - |

| Human CHIT1 | 1300 | - |

| Human AMCase | 67 | - |

| Data sourced from MedChemExpress.[1] |

Table 2: Pharmacokinetic Properties of this compound in Female BALB/c Mice

| Administration Route | Dose (mg/kg) | Tₘₐₓ (h) | T₁/₂ (h) | Plasma Clearance (mg* kg/L ) | Bioavailability (%) |

| Intravenous | 3 | - | 2.87 | 1.71 | - |

| Oral | 10 | 0.5 | 2.83 | 3.57 | 61 |

| Data sourced from MedChemExpress.[1] |

Table 3: Efficacy of the Chitinase Inhibitor OATD-01 in a Bleomycin-Induced Pulmonary Fibrosis Mouse Model

| Treatment Group | Dose | Administration Route | Ashcroft Score Reduction (%) |

| OATD-01 | 30 mg/kg, bid | Oral | 32 |

| Pirfenidone | 250 mg/kg, bid | Oral | 31 |

| Data from a therapeutic regimen starting on day 7 after the first bleomycin instillation.[7][8][9][10] |

Signaling Pathways

Chitotriosidase (CHIT1) plays a significant role in the pathogenesis of fibrosis, primarily through the modulation of pro-fibrotic signaling pathways. Activated macrophages are a major source of CHIT1 in fibrotic tissues.[3][4][5] CHIT1 enhances the signaling of TGF-β, a master regulator of fibrosis, by augmenting the expression of TGF-β receptors.[3][4] This amplification of TGF-β signaling leads to the activation of fibroblasts and their transformation into myofibroblasts, which are the primary cells responsible for the excessive deposition of extracellular matrix (ECM) characteristic of fibrosis. The inhibition of CHIT1, therefore, represents a targeted therapeutic strategy to attenuate the pro-fibrotic cascade.

Experimental Protocols

The following protocols are based on the successful application of the chitinase inhibitor OATD-01 in a bleomycin-induced model of pulmonary fibrosis in mice, which is a standard and widely accepted model for preclinical evaluation of anti-fibrotic drugs.

Bleomycin-Induced Pulmonary Fibrosis Model

Objective: To induce pulmonary fibrosis in mice to evaluate the therapeutic efficacy of CHIT1 inhibitors.

Materials:

-

8-week-old female C57BL/6 mice

-

Bleomycin sulfate (e.g., from Sigma-Aldrich)

-

Sterile phosphate-buffered saline (PBS)

-

This compound or other CHIT1 inhibitor

-

Vehicle control (e.g., 0.5% carboxymethylcellulose - CMC)

-

Positive control: Pirfenidone

-

Anesthesia (e.g., isoflurane)

-

Oral gavage needles

Procedure:

-

Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.

-

Induction of Fibrosis:

-

Anesthetize mice using isoflurane.

-

On days 0, 1, and 2, intranasally instill bleomycin (2 U/kg) in a volume of 50 µL of sterile PBS.[10]

-

The control group receives intranasal instillations of sterile PBS only.

-

-

Therapeutic Intervention:

-

Beginning on day 7 post-the first bleomycin instillation, start the therapeutic regimen.

-

Administer this compound (or the test compound) orally once or twice daily. A suggested starting dose for a related compound, OATD-01, is 30 mg/kg, administered twice daily (bid).[10]

-

Administer the vehicle control to the bleomycin-treated control group.

-

Administer the positive control, pirfenidone, orally at a dose of 250 mg/kg, bid.[10]

-

-

Monitoring: Monitor the body weight and clinical signs of the animals throughout the study.

-

Termination and Sample Collection:

-

On day 21, euthanize the mice.

-

Collect bronchoalveolar lavage fluid (BALF) for cell counting and cytokine analysis.

-

Perfuse the lungs with saline and harvest them.

-

Fix one lung in 10% neutral buffered formalin for histological analysis.

-

Homogenize the other lung for biochemical assays (e.g., hydroxyproline content, gene expression analysis).

-

Assessment of Fibrosis

1. Histological Analysis:

-

Embed the formalin-fixed lung tissue in paraffin and section it.

-

Stain sections with Masson's trichrome to visualize collagen deposition.

-

Score the severity of fibrosis using the modified Ashcroft scoring system.[7][8][9]

2. Hydroxyproline Assay:

-

Measure the hydroxyproline content in the lung homogenates as an indicator of total collagen deposition.

3. Gene Expression Analysis:

-

Extract RNA from lung homogenates and perform quantitative real-time PCR (qRT-PCR) to measure the expression of pro-fibrotic genes such as Col1a1, Acta2 (α-SMA), and Tgf-β1.

4. BALF Analysis:

-

Perform total and differential cell counts on the BALF to assess inflammation.

-

Measure the levels of pro-inflammatory and pro-fibrotic cytokines (e.g., IL-6, TNF-α, TGF-β1) in the BALF using ELISA or multiplex assays.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. Chitotriosidase in the Pathogenesis of Inflammation, Interstitial Lung Diseases and COPD. [vivo.weill.cornell.edu]

- 4. publications.ersnet.org [publications.ersnet.org]

- 5. Chitotriosidase: a marker and modulator of lung disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. Inhibition of CHIT1 as a novel therapeutic approach in idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pure.eur.nl [pure.eur.nl]

- 10. molecure.com [molecure.com]

Application Notes and Protocols for Oral Administration of O-2068

For Research Use Only. Not for use in humans.

Introduction

OAT-2068 is a selective and orally active inhibitor of mouse chitotriosidase (mCHIT1), with an IC50 of 29 nM. It demonstrates 143-fold selectivity over mouse acidic mammalian chitinase (mAMCase)[1]. Due to its favorable pharmacokinetic profile and high oral bioavailability, this compound is a valuable tool for in vivo studies investigating the role of CHIT1 in various biological systems and animal models of human diseases[1][2]. These application notes provide detailed protocols for the preparation of this compound for oral administration in a research setting, specifically for oral gavage in mice.

Physicochemical and Pharmacokinetic Data

A summary of the relevant data for this compound is presented below.

| Property | Value | Reference |

| Molecular Weight | 446.03 g/mol | [3] |

| CAS Number | 2221950-65-6 | [2][3] |

| Appearance | Powder | |

| Storage (Powder) | -20°C | [3] |

| Storage (in Solvent) | -80°C | [3] |

| Oral Bioavailability (Mice) | 61% (at 10 mg/kg) | [2] |

| Tmax (Oral, Mice) | 0.5 hours (at 10 mg/kg) | [2] |

| T1/2 (Oral, Mice) | 2.83 hours (at 10 mg/kg) | [2] |

| Plasma Clearance (Oral, Mice) | 3.57 mg* kg/L (at 10 mg/kg) | [2] |

Experimental Protocols

The following protocols outline the preparation of this compound for oral administration. The choice of vehicle is critical for in vivo studies and should be selected based on the compound's solubility and the experimental design. As this compound is a small molecule that may have limited aqueous solubility, protocols for both a suspension and a solubilized formulation are provided.

Safety Precautions

-

This compound is classified as harmful if swallowed[3].

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound.

-

Handle the compound in a well-ventilated area or a chemical fume hood.

-

Wash hands thoroughly after handling.

Protocol 1: Preparation of this compound Suspension in Methylcellulose for Oral Gavage

This is a common method for administering poorly water-soluble compounds orally in preclinical studies.

Materials:

-

This compound powder

-

0.5% (w/v) Methylcellulose in sterile water

-

Sterile, amber-colored vials

-

Mortar and pestle (optional, for particle size reduction)

-

Microbalance

-

Spatula

-

Vortex mixer

-